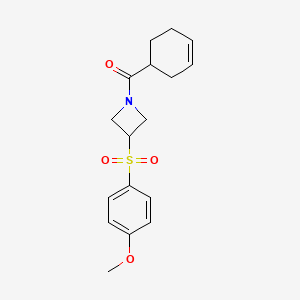

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-3,7-10,13,16H,4-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBCRURJVHSFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of cyclohex-3-en-1-yl with 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural and Functional Group Analysis

Key Compounds for Comparison :

2-(Anthracen-9-yl)-1-(3-(3-(2-(anthracen-9-yl)...spiro[azetidine-3,9'-xanthen]-4-one ():

- Contains anthracene groups and a β-lactam (IR peak at 1,758 cm⁻¹ for C=O) .

- High molecular weight (C₇₁H₄₆N₂O₄) and aromaticity contribute to a high melting point (220–222°C) and low solubility in polar solvents.

1-[(2-fluorophenyl)methyl]-3-(2-methoxyphenoxy)azetidine (): Fluorophenyl and methoxyphenoxy substituents. Calculated properties: LogD (pH 5.5) = 3.0, 3 H-bond acceptors, 0 H-bond donors .

Synthesized Azetidin-2-one Derivatives (): Include β-lactam cores (azetidin-2-one) with hydrazide and acetophenone-derived substituents .

Target Compound vs. Comparators :

Research Findings and Challenges

- Thermal Stability : The target compound’s cyclohexene moiety may reduce thermal stability compared to fully aromatic derivatives (e.g., anthracene compound in ).

- Solubility : Sulfonyl groups improve aqueous solubility but may hinder membrane permeability compared to fluorophenyl analogs .

- Reactivity : The β-lactam in is prone to enzymatic degradation, whereas the target’s sulfonyl group offers metabolic stability.

Biological Activity

1-(Cyclohex-3-ene-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 307.36 g/mol

The compound features a cyclohexene ring, a sulfonamide group, and an azetidine structure, which contribute to its biological properties.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit carbonic anhydrase (CA) isoforms, which are crucial in regulating pH and fluid balance in the body. For instance, studies on benzenesulfonamide derivatives indicate significant inhibitory effects on human carbonic anhydrase isoforms I, II, IX, and XIII .

Antimicrobial Activity

A study evaluating the antimicrobial properties of azetidine derivatives found that certain compounds exhibited notable activity against various bacterial strains. The presence of the sulfonamide moiety is often linked to enhanced antibacterial efficacy .

Anticancer Potential

Compounds with similar structures have been investigated for anticancer properties. For example, azetidinones have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be thoroughly explored but is a potential area for future research.

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as cyclohexenecarboxylic acid and methoxybenzenesulfonyl chloride. The synthetic routes often focus on optimizing yield and purity while minimizing by-products.

Q & A

Q. Table 1: Example Reaction Conditions for Sulfonamide-Azetidine Synthesis

How can structural ambiguities in sulfonamide-azetidine hybrids be resolved using spectroscopic methods?

Level: Basic

Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between structural isomers (e.g., verifying the 4-methoxy vs. 3-methoxy substitution) .

- X-ray Crystallography : Resolves absolute stereochemistry when crystals are obtainable (e.g., analogous azetidine-sulfonamide structures in ).

What advanced strategies optimize reaction yields in multi-step syntheses of strained azetidine derivatives?

Level: Advanced

Answer:

Microwave-Assisted Synthesis : Reduces reaction times for azetidine ring formation (e.g., cyclization steps) while improving yields by 15–20% compared to conventional heating .

Protecting Group Strategy : Temporary protection of the azetidine nitrogen (e.g., Boc groups) prevents unwanted side reactions during sulfonylation or acylation .

Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, particularly for sulfonamide coupling .

Q. Table 2: Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 62 |

| THF | 7.5 | 58 |

| DMF | 36.7 | 75 |

How do computational methods aid in predicting the biological activity of sulfonamide-azetidine hybrids?

Level: Advanced

Answer:

- Molecular Docking : Models interactions between the sulfonamide group and target enzymes (e.g., carbonic anhydrase), predicting binding affinity based on the 4-methoxy substituent’s electron-donating effects .

- DFT Calculations : Analyze the electron density of the cyclohexene carbonyl group to assess its reactivity in nucleophilic acyl substitutions .

- MD Simulations : Predict conformational stability of the azetidine ring under physiological conditions, identifying potential metabolic liabilities .

What analytical approaches address contradictions in reported spectral data for azetidine derivatives?

Level: Advanced

Answer:

Comparative NMR Studies : Cross-validate chemical shifts with structurally analogous compounds (e.g., 3-(4-methoxyphenoxy)azetidine hydrochloride in ).

Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected peaks in complex spectra (e.g., distinguishing azetidine ring carbons from sulfonamide signals) .

2D NMR Techniques : HSQC and HMBC resolve overlapping signals in crowded regions (e.g., differentiating cyclohexene protons from aromatic methoxy groups) .

What are the implications of the 4-methoxybenzenesulfonyl group on the compound’s physicochemical properties?

Level: Basic

Answer:

- Solubility : The sulfonamide group increases water solubility, while the methoxy substituent enhances lipophilicity (logP ~2.1 predicted via PubChem data analogs ).

- Stability : The electron-donating methoxy group reduces sulfonamide hydrolysis rates at acidic pH compared to non-substituted analogs .

How can researchers validate the purity of this compound for biological assays?

Level: Basic

Answer:

- HPLC-UV/ELSD : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities <0.5% .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values (e.g., C: 58.2%, H: 5.8%, N: 6.4%) .

What are the limitations of current synthetic routes for scaling up azetidine-based compounds?

Level: Advanced

Answer:

- Low Yields in Cyclization Steps : Strained azetidine rings often require high-dilution conditions, making large-scale synthesis inefficient .

- Cost of Specialty Reagents : Sulfonyl chlorides and chiral catalysts (e.g., for enantioselective synthesis) increase production costs .

- Safety Concerns : Exothermic reactions during sulfonylation necessitate controlled temperature and solvent selection (e.g., avoiding DMSO due to risk of runaway reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.